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Abstract
L-369 is a novel, biodegradable ionizable cationic lipid designed for the systemic delivery of

small interfering RNA (siRNA) therapeutics. As a critical component of lipid nanoparticle (LNP)

formulations, L-369 facilitates high encapsulation efficiency of RNA cargo and promotes

effective endosomal escape for cytoplasmic delivery and subsequent gene silencing. Its

structure is engineered to ensure potent in vivo activity while offering an improved safety

profile, characterized by a rapid elimination profile from tissues. This technical guide details the

biological function, delivery pathways, quantitative performance metrics, and experimental

protocols associated with L--369, providing a comprehensive resource for its application in

RNAi-based drug development.

Core Biological Function of L-369
The primary biological function of L-369 is not as a pharmacologically active molecule itself, but

as a highly efficient vehicle for delivering nucleic acid payloads, such as siRNA, into target

cells. L-369 is a key excipient in LNP-siRNA formulations, which are among the most clinically

advanced platforms for RNAi therapeutics.[1]

The core functions of L-369 within an LNP system are:
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Nucleic Acid Encapsulation: L-369 possesses an ionizable tertiary amine head group. At a

low pH (e.g., pH 4.0) during the formulation process, this amine group becomes protonated

(positively charged). This positive charge enables strong electrostatic interactions with the

negatively charged phosphate backbone of siRNA, driving the encapsulation of the nucleic

acid cargo into the core of the nanoparticle.

In Vivo Stability: At physiological pH (~7.4) in the bloodstream, the L-369 head group is

predominantly neutral. This near-neutral surface charge is crucial for minimizing non-specific

interactions with serum proteins and reducing rapid clearance by the mononuclear

phagocyte system, thereby extending the circulation half-life of the LNP.

Cellular Uptake and Endosomal Escape: LNPs are typically taken up by target cells,

primarily in the liver, through receptor-mediated endocytosis. Once inside the endosome, the

internal environment becomes progressively more acidic (pH dropping to 5.0-6.5). This drop

in pH protonates the L-369, imparting a positive charge to the LNP. The now cationic L-369
lipids are thought to interact with anionic lipids in the endosomal membrane, disrupting the

membrane structure and facilitating the release of the siRNA cargo into the cytoplasm. This

endosomal escape is the critical step for the siRNA to engage with the RNA-induced

silencing complex (RISC).[2]

Biodegradability and Elimination: L-369 is designed with biodegradable moieties, likely ester

linkages, within its hydrophobic tails. This structure allows for metabolic breakdown of the

lipid into smaller, more readily eliminated components, leading to an improved in vivo

elimination profile and a wider safety margin compared to non-biodegradable lipids.[3][4]

L-369 Mediated Delivery Pathway
The delivery of siRNA via L-369-containing LNPs is a multi-step process, beginning with

formulation and ending with target gene silencing. This pathway represents the logical and

biological journey of the therapeutic agent.
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Caption: LNP-mediated siRNA delivery pathway from formulation to gene silencing.
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Quantitative Data and Performance Metrics
The efficacy and safety of an ionizable lipid are defined by key quantitative parameters. While

specific data for L-369 is proprietary, performance is expected to be similar or superior to lipids

like L319, a well-characterized biodegradable lipid.[3]

Table 1: Physicochemical and In Vivo Performance Characteristics of L-369 (and Analogs)
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Parameter Value / Observation Significance Reference

Chemical Identity

CAS Number 1443522-24-4
Unique identifier for L-

369.
[5]

Molecular Weight 794.3 g/mol
Defines the molar

mass of the lipid.
[5]

Formulation &

Delivery

Apparent pKa ~6.4

Optimal pKa is crucial

for balancing

encapsulation

efficiency and

endosomal escape.

Values between 6.2-

6.5 are ideal for

hepatic siRNA

delivery.

[3]

In Vivo Efficacy (ED₅₀) < 0.1 mg/kg

Expected high

potency in vivo,

comparable to leading

lipids used for

silencing liver targets

(e.g., Factor VII).

[4]

Safety &

Pharmacokinetics

Elimination Profile Rapid

Biodegradable

structure leads to

faster clearance from

tissues compared to

non-biodegradable

lipids, improving the

safety profile.

[3][4]
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| Tolerability | Wide Safety Margin | Preclinical studies indicate good tolerability at therapeutic

doses. |[3] |

Experimental Protocols
Detailed methodologies are critical for the successful application and evaluation of L-369 in

LNP-siRNA formulations.

LNP-siRNA Formulation via Microfluidic Mixing
This protocol describes the standard method for producing homogenous, small-sized LNPs

with high encapsulation efficiency.

Objective: To encapsulate siRNA into LNPs using L-369.

Materials:

L-369 Ionizable Lipid

1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

Cholesterol

Polyethylene glycol (PEG)-lipid (e.g., DMG-PEG 2000)

siRNA targeting the gene of interest

Ethanol (200 proof, RNase-free)

Citrate or Acetate Buffer (25 mM, pH 4.0, RNase-free)

Phosphate-Buffered Saline (PBS), pH 7.4 (RNase-free)

Microfluidic mixing device (e.g., NanoAssemblr)

Procedure:

Prepare Lipid Stock Solution: Dissolve L-369, DSPC, cholesterol, and PEG-lipid in ethanol at

a specific molar ratio (e.g., 50:10:38.5:1.5). The total lipid concentration should be between
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10-25 mM.[6]

Prepare siRNA Solution: Dissolve the siRNA in the aqueous buffer (pH 4.0) to the desired

concentration.

Microfluidic Mixing: Set up the microfluidic mixer according to the manufacturer's

instructions. Load the lipid-ethanol solution into one syringe and the siRNA-aqueous solution

into another.

Formulation: Pump the two solutions through the microfluidic cartridge at a defined total flow

rate (e.g., 2-12 mL/min) and flow rate ratio (typically 3:1 aqueous to organic phase).[7] The

rapid mixing within the microchannels causes a change in solvent polarity, leading to the self-

assembly of LNPs with encapsulated siRNA.

Dialysis/Purification: Collect the resulting LNP solution and immediately dialyze against PBS

(pH 7.4) for 18-24 hours using a dialysis cassette (e.g., 10 kDa MWCO) to remove ethanol

and raise the pH.

Sterilization: Filter the final LNP solution through a 0.22 µm sterile filter.

Storage: Store the final LNP formulation at 4°C.
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Caption: Experimental workflow for the formulation of L-369-based siRNA LNPs.
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LNP Characterization
Objective: To determine the critical quality attributes of the formulated LNPs.

Methods:

Particle Size and Polydispersity Index (PDI): Determined by Dynamic Light Scattering (DLS).

Well-formulated LNPs should have a hydrodynamic diameter of 80-150 nm with a PDI < 0.2.

Zeta Potential: Measured using Laser Doppler Velocimetry. The zeta potential should be

near-neutral at pH 7.4.

siRNA Encapsulation Efficiency: Quantified using a fluorescent dye-based assay (e.g.,

RiboGreen®). The fluorescence is measured before and after lysing the LNPs with a

detergent (e.g., Triton X-100). Encapsulation efficiency is typically >90%.[8]

In Vivo Efficacy Assessment (Factor VII Silencing Model)
Objective: To determine the in vivo gene silencing potency (ED₅₀) of the LNP-siRNA

formulation.

Animal Model: C57BL/6 mice.

Procedure:

Administer the LNP-siRNA formulation (targeting the Factor VII gene) to mice via a single

intravenous (tail vein) injection at various doses (e.g., 0.01, 0.03, 0.1 mg siRNA/kg). Include

a control group treated with LNPs containing a non-targeting control siRNA.

At 48-72 hours post-administration, collect blood samples via cardiac puncture into citrate-

containing tubes.

Process the blood to obtain serum.

Measure serum Factor VII protein levels using a chromogenic assay.

Calculate the percentage of Factor VII knockdown relative to the control group and

determine the ED₅₀.[4]
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Conclusion
L-369 represents a significant advancement in the field of ionizable lipids for RNAi

therapeutics. Its chemical structure is optimized for potent in vivo gene silencing, while its

biodegradable nature confers a favorable safety and elimination profile. The detailed pathways

and protocols provided in this guide serve as a foundational resource for researchers and

developers aiming to leverage L-369 for the creation of next-generation RNA-based medicines.

The combination of high efficacy and improved tolerability makes L-369 a compelling

component for clinical translation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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